![molecular formula C17H13N3O3 B4614860 (4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone](/img/structure/B4614860.png)

(4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone

Overview

Description

Synthesis Analysis

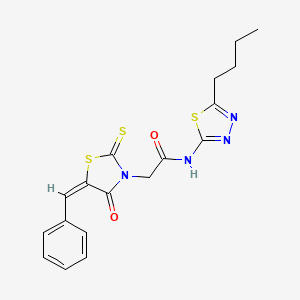

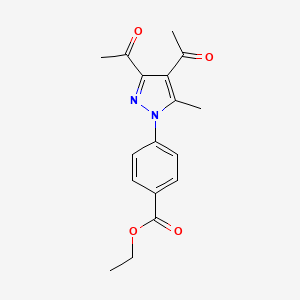

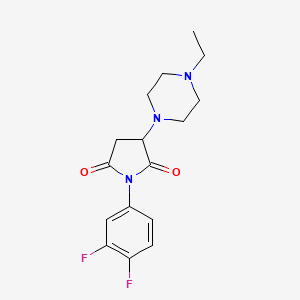

The synthesis of related compounds involves various chemical reactions that allow for the creation of complex molecular structures. Studies show that these compounds can be synthesized through methods involving density functional theory calculations, Schotten-Baumann condensation reactions, and Suzuki cross-coupling reactions. These processes are crucial for obtaining the desired compound with high purity and yield (Shahana & Yardily, 2020).

Molecular Structure Analysis

Molecular structure analysis is key to understanding the physical and chemical behavior of a compound. Techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR) are employed to elucidate the structure. The research indicates that the molecular structure of similar compounds exhibits interesting features, such as orthorhombic crystal systems and specific space groups, which can influence their reactivity and interactions with other molecules (Priya et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are diverse, depending on the functional groups present and the molecular structure. Research has shown that these compounds can undergo various chemical reactions, including nitro-nitrite rearrangements and reactions with nucleophiles or active methylene compounds, leading to a wide range of products with different properties (Hassaneen et al., 1991).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. Research utilizing techniques like thermal analysis and solubility testing has provided valuable insights into these aspects, highlighting the potential of these compounds in various applications (Rajanarendar et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemicals, define the utility of these compounds in scientific and industrial contexts. Studies have explored these properties using computational methods and experimental techniques, offering a comprehensive understanding of how these compounds behave under different conditions (Batten et al., 2006).

Scientific Research Applications

Structural Analysis and Solvate Formation

Research on lophine derivatives, including compounds similar to (4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone, has provided insights into their structural properties and solvate formation. A study by Yanover and Kaftory (2009) explored the crystallization and molecular conformation of methylated and unmethylated nitrophenyl lophines. They discovered that the presence of a methyl group on the imidazole ring significantly affects the rotation angles of the aromatic rings and the N-C-N bond angle, influencing the compound's molecular conformation and solvate formation capabilities (Yanover & Kaftory, 2009).

Synthesis and Functionalization Techniques

The synthesis of complex molecules containing the (4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone structure has been explored to enhance their functional properties. Belyaeva et al. (2018) reported the one-pot synthesis of 3-(4-Nitrobenzoyl)-2-phenylquinoline through the simultaneous double C2/C3 functionalization of quinoline, demonstrating a method for constructing complex molecules efficiently (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).

Antimicrobial and Antiviral Activities

Compounds bearing the imidazole ring have been studied for their potential antimicrobial and antiviral properties. Sharma et al. (2009) synthesized and evaluated derivatives including (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones for their antimicrobial and antiviral activities. Their findings suggest that certain derivatives exhibit selective activity against fungi such as Aspergillus niger and Candida albicans, as well as against viruses like vaccinia and Coxsackie virus B4, indicating potential for the development of new antifungal and antiviral agents (Sharma et al., 2009).

Material Science and Polymer Research

In material science, the incorporation of imidazole-based compounds into polymers has been investigated for the development of novel materials with enhanced physical and optical properties. Ghaemy et al. (2013) synthesized new poly(amide-ether)s bearing imidazole pendants, studying their solubility, film-forming capabilities, and fluorescence emissions. These polymers exhibited desirable thermal properties and potential for application in advanced material science (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).

properties

IUPAC Name |

(4-methylphenyl)-[1-(2-nitrophenyl)imidazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c1-12-6-8-13(9-7-12)16(21)17-18-10-11-19(17)14-4-2-3-5-15(14)20(22)23/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEGVWMAHOXWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=NC=CN2C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4614793.png)

![N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide](/img/structure/B4614794.png)

![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4614803.png)

![3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4614808.png)

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4614840.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4614845.png)

![3-[(4-bromobenzyl)thio]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4614846.png)

![N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4614853.png)

![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(2-pyrazinylmethyl)acetamide](/img/structure/B4614863.png)

![11-{4-[(2-fluorobenzyl)oxy]phenyl}-9,10-dihydro-8H-benzo[f]cyclopenta[b]quinoline](/img/structure/B4614871.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4614883.png)